

# Dersimelagon Phosphate: A Technical Overview of Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Dersimelagon phosphate** (formerly MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Currently under investigation for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), Dersimelagon has demonstrated the ability to increase symptom-free light exposure in patients.[1][3] This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of Dersimelagon, compiling data from key clinical studies and outlining the experimental methodologies employed.

#### **Mechanism of Action and Signaling Pathway**

Dersimelagon exerts its therapeutic effect by selectively binding to and activating MC1R, a G-protein coupled receptor located on melanocytes.[2][4] This activation stimulates the production of eumelanin, a dark pigment that plays a crucial role in photoprotection.[4] Beyond its effect on pigmentation, MC1R activation is also associated with anti-inflammatory effects.[5]





Click to download full resolution via product page

Dersimelagon's MC1R Signaling Pathway



## **Oral Bioavailability and Pharmacokinetic Profile**

Dersimelagon is designed for oral administration, offering a convenient dosing option for patients.[6] Studies in healthy volunteers have demonstrated its rapid absorption and a generally consistent pharmacokinetic profile.

#### **Pharmacokinetic Parameters in Healthy Adults**

The following tables summarize key pharmacokinetic parameters from a first-in-human, double-blind, placebo-controlled Phase 1 study (NCT02834442) involving single and multiple ascending doses of Dersimelagon.[1]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Dersimelagon[1]

| Dose Range (mg) | Median Tmax (h) | Systemic Exposure (AUC0-<br>∞ and Cmax)                    |
|-----------------|-----------------|------------------------------------------------------------|
| 1 - 600         | 4.0 - 5.0       | Increased in a slightly more than dose-proportional manner |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Dersimelagon (Day 14)[1][7]

| Dose Range (mg) | Median Tmax (h) | Mean t½ (h)   | Steady State                |
|-----------------|-----------------|---------------|-----------------------------|
| 30 - 450        | 4.0 - 5.0       | 10.56 - 18.97 | Generally reached by 5 days |

#### **Relative Bioavailability and Effects of Gastric Conditions**

A separate Phase 1 study (NCT03688022) assessed the relative oral bioavailability of two tablet formulations (50 mg and 100 mg) and the impact of various gastric conditions on the pharmacokinetics of Dersimelagon in healthy adults.[8][9]

Table 3: Relative Oral Bioavailability and Food Effect[8][9]



| Parameter                                              | Finding                                |  |
|--------------------------------------------------------|----------------------------------------|--|
| Relative Bioavailability (100 mg vs. 50 mg tablets)    | 97%                                    |  |
| Effect of High-Fat Meal on AUC                         | No significant effect                  |  |
| Effect of High-Fat Meal on Cmax                        | Increased by 22%                       |  |
| Effect of Proton-Pump Inhibitor (Esomeprazole) on AUC  | Comparable to administration alone     |  |
| Effect of Proton-Pump Inhibitor (Esomeprazole) on Cmax | Slight decrease                        |  |
| Effect of Acidic Beverage                              | Increased Tmax, decreased AUC and Cmax |  |

#### **Metabolism and Excretion**

Dersimelagon is extensively metabolized in the liver, primarily to its glucuronide metabolite.[8] [10] The primary route of excretion is through the feces, with over 90% of the administered radioactivity recovered in feces within 5 days post-dose in a mass balance study (NCT03503266).[8] Urinary excretion of radioactivity was negligible.[8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 5. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers -PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oral Bioavailability and Effect of Various Gastric Conditions on the Pharmacokinetics of Dersimelagon in Healthy Adult Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dersimelagon Phosphate: A Technical Overview of Oral Bioavailability and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860313#dersimelagon-phosphate-oral-bioavailability-and-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com